molecular formula C16H17N3S B5556729 2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile

2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile

Cat. No.: B5556729
M. Wt: 283.4 g/mol
InChI Key: CEGUMGSHVKGAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of a thiophene ring and a cycloheptapyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a cycloheptapyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile apart is its unique combination of a thiophene ring and a cycloheptapyridine structure.

Properties

IUPAC Name

2-amino-4-(5-methylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-10-7-8-14(20-10)15-11-5-3-2-4-6-13(11)19-16(18)12(15)9-17/h7-8H,2-6H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGUMGSHVKGAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.